molecular formula C7H4BrFO2 B2745108 4-Bromo-6-fluoro-1,3-dioxaindane CAS No. 1427395-88-7

4-Bromo-6-fluoro-1,3-dioxaindane

Cat. No.: B2745108
CAS No.: 1427395-88-7
M. Wt: 219.009
InChI Key: PVKQQOCMXVJSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoro-1,3-dioxaindane is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of 1,3-benzodioxole, which is a benzene ring fused with a dioxole ring. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzodioxole ring, making it a halogenated derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-1,3-dioxaindane typically involves the halogenation of 1,3-benzodioxole derivatives. One common method is the bromination and fluorination of 1,3-benzodioxole using appropriate halogenating agents. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst, while fluorination can be carried out using fluorine gas (F2) or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-1,3-dioxaindane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzodioxole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-fluoro-1,3-dioxaindane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1,3-dioxaindane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets. For example, it may act as an inhibitor or activator of specific enzymes, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound without halogen substitutions.

    4-Bromo-1,3-benzodioxole: A derivative with only a bromine atom.

    6-Fluoro-1,3-benzodioxole: A derivative with only a fluorine atom.

Uniqueness

4-Bromo-6-fluoro-1,3-dioxaindane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

4-Bromo-6-fluoro-1,3-dioxaindane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings on the biological activity of this compound, focusing on its antimicrobial and anticancer properties, among other effects.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes bromine and fluorine substituents, which are known to influence its biological activity. The presence of the dioxaindane moiety contributes to its stability and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.

Case Study: Inhibition of Cancer Cell Proliferation

In a recent study, the compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-715
A54920
HeLa25

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Properties

IUPAC Name

4-bromo-6-fluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKQQOCMXVJSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.